molecular formula C22H27N5O B15195491 Piperazine, 1-(3-((1,1-dimethylethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- CAS No. 136817-01-1

Piperazine, 1-(3-((1,1-dimethylethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)-

Cat. No.: B15195491
CAS No.: 136817-01-1
M. Wt: 377.5 g/mol
InChI Key: NAMXWLDRNCAMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3-((1,1-dimethylethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is a complex organic compound that belongs to the piperazine family. Compounds in this family are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, the synthesis might involve:

    N-alkylation: of piperazine with 3-((1,1-dimethylethyl)amino)-2-pyridine.

    Acylation: of the resulting intermediate with 1H-indole-2-carbonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch reactors: for small-scale synthesis.

    Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the pyridine ring.

    Substitution: Nucleophilic substitution reactions may occur at the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated products.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes.

    Receptor Binding: Binds to various biological receptors, influencing cellular processes.

Medicine

    Therapeutic Agents: Potential use in the development of drugs for neurological disorders.

    Diagnostics: Used in imaging techniques for disease detection.

Industry

    Agriculture: Employed in the synthesis of agrochemicals.

    Pharmaceuticals: Integral in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action for this compound involves:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways Involved: Modulating signaling pathways, such as G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Such as 1-benzylpiperazine.

    Indole derivatives: Such as indomethacin.

    Pyridine derivatives: Such as nicotine.

Uniqueness

This compound’s uniqueness lies in its combined structural features, which may confer distinct pharmacological properties compared to other piperazine, indole, or pyridine derivatives.

Properties

CAS No.

136817-01-1

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

[4-[3-(tert-butylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C22H27N5O/c1-22(2,3)25-18-9-6-10-23-20(18)26-11-13-27(14-12-26)21(28)19-15-16-7-4-5-8-17(16)24-19/h4-10,15,24-25H,11-14H2,1-3H3

InChI Key

NAMXWLDRNCAMLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.